molecular formula C16H15N3O3 B11111063 N'-[(E)-(3-nitrophenyl)methylidene]-3-phenylpropanehydrazide

N'-[(E)-(3-nitrophenyl)methylidene]-3-phenylpropanehydrazide

Cat. No.: B11111063
M. Wt: 297.31 g/mol
InChI Key: KYFZPTOZBQIKTH-SFQUDFHCSA-N
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Description

N’-[(E)-(3-nitrophenyl)methylidene]-3-phenylpropanehydrazide is an organic compound with the molecular formula C₁₆H₁₅N₃O₃. This compound is known for its unique structure, which includes a nitrophenyl group and a phenylpropanehydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-nitrophenyl)methylidene]-3-phenylpropanehydrazide typically involves the condensation reaction between 3-nitrobenzaldehyde and 3-phenylpropanehydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(3-nitrophenyl)methylidene]-3-phenylpropanehydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-nitrophenyl)methylidene]-3-phenylpropanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(3-nitrophenyl)methylidene]-3-phenylpropanehydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-nitrophenyl)methylidene]-3-phenylpropanehydrazide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the hydrazone linkage can form hydrogen bonds with biological macromolecules. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-nitrophenyl)methylidene]-3-phenylpropanehydrazide
  • N’-[(E)-(2-nitrophenyl)methylidene]-3-phenylpropanehydrazide
  • N’-[(E)-(3-nitrophenyl)methylidene]-3-phenylbutanehydrazide

Uniqueness

N’-[(E)-(3-nitrophenyl)methylidene]-3-phenylpropanehydrazide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The position of the nitro group (meta position) plays a crucial role in its chemical behavior and interaction with other molecules .

Properties

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

N-[(E)-(3-nitrophenyl)methylideneamino]-3-phenylpropanamide

InChI

InChI=1S/C16H15N3O3/c20-16(10-9-13-5-2-1-3-6-13)18-17-12-14-7-4-8-15(11-14)19(21)22/h1-8,11-12H,9-10H2,(H,18,20)/b17-12+

InChI Key

KYFZPTOZBQIKTH-SFQUDFHCSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]

solubility

9.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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